molecular formula C25H25N3O3 B2891285 7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899746-57-7

7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2891285
CAS No.: 899746-57-7
M. Wt: 415.493
InChI Key: FFLALKUTFDIZSL-UHFFFAOYSA-N
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Description

This compound belongs to the benzo[e]pyrazolo[1,5-c][1,3]oxazine family, characterized by a fused bicyclic system combining pyrazole and oxazine moieties. Its structure includes a 7-ethoxy group, a 4-ethoxyphenyl substituent at position 2, and a pyridin-3-yl group at position 5 (Figure 1). The ethoxy groups enhance lipophilicity, while the pyridine ring may contribute to hydrogen-bonding interactions, influencing solubility and target binding .

Properties

IUPAC Name

7-ethoxy-2-(4-ethoxyphenyl)-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c1-3-29-19-12-10-17(11-13-19)21-15-22-20-8-5-9-23(30-4-2)24(20)31-25(28(22)27-21)18-7-6-14-26-16-18/h5-14,16,22,25H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLALKUTFDIZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OCC)OC3C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activities based on diverse research findings.

Chemical Structure

The compound's structure features a complex arrangement of heterocycles and functional groups that contribute to its biological properties. The presence of ethoxy groups and a pyridine ring suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its anticancer properties, cytotoxicity, and mechanism of action.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against several cancer cell lines:

  • Cytotoxicity : In vitro assays have demonstrated that the compound exhibits significant cytotoxic effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. The IC50 values ranged from 2.43 to 14.65 µM, indicating potent growth inhibition compared to non-cancerous cells .
  • Mechanism of Action : The compound appears to act as a microtubule-destabilizing agent, which is crucial for inhibiting cancer cell proliferation. It has been shown to enhance caspase-3 activity, suggesting induction of apoptosis in cancer cells .

Other Biological Activities

In addition to anticancer effects, the compound may possess other pharmacological properties:

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on MDA-MB-231 cells:

CompoundCell LineIC50 (µM)Mechanism
7-EthoxyMDA-MB-2312.43Microtubule destabilization
7-EthoxyHepG24.98Apoptosis induction

The study concluded that the compound's ability to induce apoptosis was linked to its structural characteristics, particularly the presence of the pyrazole moiety .

Study 2: Molecular Modeling

Molecular docking studies have suggested that the compound interacts favorably with tubulin proteins, further supporting its role as a microtubule-destabilizing agent. These findings align with the observed cytotoxic effects in vitro and suggest potential for development as an anticancer therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 7-ethoxy, 2-(4-ethoxyphenyl), 5-(pyridin-3-yl) C₂₄H₂₄N₄O₃ ~428.48 Ethoxy groups enhance lipophilicity; pyridine may aid binding .
9-Chloro-2-(2-naphthyl)-5-(3-nitrophenyl)-... 9-Cl, 2-naphthyl, 5-(3-nitrophenyl) C₂₆H₁₈ClN₃O₃ 455.90 Nitro group (electron-withdrawing) increases reactivity; chloro improves stability.
5-(4-Isopropylphenyl)-7-methoxy-2-phenyl-... 7-methoxy, 2-phenyl, 5-(4-isopropylphenyl) C₂₆H₂₅N₃O₂ ~423.50 Isopropyl and phenyl groups increase steric bulk.
5-(4-Butoxyphenyl)-2-(4-ethoxyphenyl)-... 5-(4-butoxyphenyl), 2-(4-ethoxyphenyl) C₂₇H₂₉N₃O₃ 451.54 Longer butoxy chain may improve membrane permeability.
2-(4-Ethoxyphenyl)-7-methoxy-5-(thiophen-2-yl)-... 7-methoxy, 2-(4-ethoxyphenyl), 5-(thiophen-2-yl) C₂₄H₂₁N₃O₂S ~423.51 Thiophene introduces π-π stacking potential.

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs.
  • Lipophilicity : Butoxy (logP ~4.5) and ethoxy (logP ~3.8) substituents increase hydrophobicity compared to methoxy (logP ~2.1), impacting bioavailability .
  • Steric Effects : Bulky substituents like naphthyl or isopropylphenyl may hinder molecular packing, affecting crystallinity and solubility.

Q & A

Q. What role does the pyridinyl group play in modulating target selectivity?

  • Methodological Answer :
  • π-π stacking : Pyridine’s aromatic ring interacts with tyrosine/phenylalanine residues in kinase ATP pockets .
  • Hydrogen bonding : Pyridinyl nitrogen forms H-bonds with backbone amides (e.g., EGFR T790M mutant) .
  • Metal coordination : Chelates Mg2+ or Zn2+ ions in metalloenzyme active sites, altering inhibition kinetics .

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